2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a benzyl group, a nitrophenyl group, and a hexahydroisoindolone core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves multiple steps:
Formation of the Hexahydroisoindolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate nitrophenyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products
Oxidation: Products may include benzaldehyde derivatives or nitrophenyl oxides.
Reduction: Products may include amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Biological Research: It can be used as a probe or reagent in various biological assays.
Mechanism of Action
The mechanism of action of 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the benzyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-3-[(2-aminophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one: Similar structure but with an amino group instead of a nitro group.
2-benzyl-3-[(2-methylphenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one makes it unique compared to its analogs. This group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-benzyl-3-(2-nitroanilino)-4,5,6,7-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C21H21N3O3/c25-21-17-11-5-4-10-16(17)20(23(21)14-15-8-2-1-3-9-15)22-18-12-6-7-13-19(18)24(26)27/h1-3,6-9,12-13,20,22H,4-5,10-11,14H2 |
InChI Key |
RUOLHLMPFHZPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(N(C2=O)CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.